molecular formula C14H12IN B1598370 9-Ethyl-3-iodocarbazole CAS No. 50668-21-8

9-Ethyl-3-iodocarbazole

Cat. No. B1598370
CAS RN: 50668-21-8
M. Wt: 321.16 g/mol
InChI Key: USSDZGUORVTLQJ-UHFFFAOYSA-N
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Description

9-Ethyl-3-iodocarbazole (EIC) is a heterocyclic organic compound with a molecular formula of C14H12IN . It has a molecular weight of 321.16 g/mol . The IUPAC name for this compound is 9-ethyl-3-iodocarbazole .


Molecular Structure Analysis

The molecular structure of 9-Ethyl-3-iodocarbazole consists of a carbazole unit with an ethyl group at the 9-position and an iodine atom at the 3-position . The InChI string representation of the molecule is InChI=1S/C14H12IN/c1-2-16-13-6-4-3-5-11(13)12-9-10(15)7-8-14(12)16/h3-9H,2H2,1H3 .


Physical And Chemical Properties Analysis

9-Ethyl-3-iodocarbazole has a molecular weight of 321.16 g/mol . It has a computed XLogP3-AA value of 4.3, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count . The compound has one rotatable bond . Its exact mass and monoisotopic mass are both 321.00145 g/mol . The topological polar surface area is 4.9 Ų . It has 16 heavy atoms .

Scientific Research Applications

  • Electropolymerization

    • Field: Material Science
    • Application: Carbazole derivatives, including 9-Ethyl-3-iodocarbazole, can be used in electropolymerization processes . These compounds are attractive due to their photochemical and thermal stability and good hole-transport ability .
    • Method: The electropolymerization parameters of carbazole and chemical polymerization of carbazole derivatives are studied . Copolymers and composites of carbazole derivatives are also presented .
    • Results: The carbazole-based compounds are suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .
  • Optoelectronics and Electroactive Materials

    • Field: Optoelectronics
    • Application: Carbazole and its derivatives are components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence .
    • Method: Carbazole can be easily functionalized at N-position and then covalently linked with other monomers . A novel monomer with EDOT as the end units and 3,6-linked N-ethyl-carbazole (NEtCz) as the inner unit spaced by vinylene was synthesized by Horner-Wadsworth-Emmons reaction .
    • Results: The synthesized monomer showed promising results in optoelectronic applications .
  • Biosensors

    • Field: Biotechnology
    • Application: Carbazole derivatives can be used in the development of biosensors . These compounds can interact with biological molecules, enabling the detection of various biological signals .
    • Method: The specific methods of application would depend on the type of biosensor being developed. Generally, the carbazole derivative would be incorporated into the sensor’s detection mechanism .
    • Results: The use of carbazole derivatives in biosensors can improve the sensitivity and specificity of these devices .
  • Corrosion Inhibition

    • Field: Material Science
    • Application: Carbazole derivatives can act as corrosion inhibitors . These compounds can form a protective layer on the surface of materials, preventing corrosion .
    • Method: The carbazole derivative is typically applied to the surface of the material. It then reacts with the material to form a protective layer .
    • Results: The use of carbazole derivatives as corrosion inhibitors can significantly increase the lifespan of materials .
  • Nanodevices and Rechargeable Batteries

    • Field: Nanotechnology and Energy Storage
    • Application: Polycarbazole and its derivatives, including 9-Ethyl-3-iodocarbazole, have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability, making them potential candidates in the field of nanodevices and rechargeable batteries .
    • Method: The specific methods of application would depend on the type of nanodevice or battery being developed. Generally, the carbazole derivative would be incorporated into the device’s structure or the battery’s energy storage mechanism .
    • Results: The use of carbazole derivatives in nanodevices and rechargeable batteries can improve the performance and efficiency of these devices .
  • Electrochemical Transistors

    • Field: Electronics
    • Application: Carbazole derivatives can be used in the development of electrochemical transistors . These compounds can interact with electrical signals, enabling the control of various electronic devices .
    • Method: The carbazole derivative is typically incorporated into the transistor’s structure. It then interacts with the electrical signals to control the transistor’s operation .
    • Results: The use of carbazole derivatives in electrochemical transistors can improve the performance and efficiency of these devices .

properties

IUPAC Name

9-ethyl-3-iodocarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12IN/c1-2-16-13-6-4-3-5-11(13)12-9-10(15)7-8-14(12)16/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSDZGUORVTLQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)I)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399042
Record name 3-iodo-N-ethylcarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Ethyl-3-iodocarbazole

CAS RN

50668-21-8
Record name 3-iodo-N-ethylcarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-ETHYL-3-IODOCARBAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Into 5.0 g (25.6 mmol) of 9-ethylcarbazole, 40 ml of a 9:1 acetic acid-water mixture, 3.3 g (13.0 mmol) of iodine, 2.5 g of a 30% hydrogen peroxide solution, and 1.8 g of 97% sulfuric acid were added, and the mixture was stirred at 60° C for 2 hours. After natural cooling, the mixture was diluted with water and then extracted with toluene. After the toluene layer was concentrated, the residual component was purified with a silica gel column. As a result, 5.3 g of 3-iodo-9-ethylcarbazole was obtained (corresponding to a 65% yield).
Quantity
5 g
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3.3 g
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1.8 g
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40 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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